Hydroxy Ebastine Hydroxy Ebastine Hydroxyebastine is a diarylmethane.
Brand Name: Vulcanchem
CAS No.: 210686-41-2
VCID: VC21345638
InChI: InChI=1S/C32H39NO3/c1-32(2,24-34)28-17-15-25(16-18-28)30(35)14-9-21-33-22-19-29(20-23-33)36-31(26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,29,31,34H,9,14,19-24H2,1-2H3
SMILES: CC(C)(CO)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula: C32H39NO3
Molecular Weight: 485.7 g/mol

Hydroxy Ebastine

CAS No.: 210686-41-2

Cat. No.: VC21345638

Molecular Formula: C32H39NO3

Molecular Weight: 485.7 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Hydroxy Ebastine - 210686-41-2

CAS No. 210686-41-2
Molecular Formula C32H39NO3
Molecular Weight 485.7 g/mol
IUPAC Name 4-(4-benzhydryloxypiperidin-1-yl)-1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]butan-1-one
Standard InChI InChI=1S/C32H39NO3/c1-32(2,24-34)28-17-15-25(16-18-28)30(35)14-9-21-33-22-19-29(20-23-33)36-31(26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,29,31,34H,9,14,19-24H2,1-2H3
Standard InChI Key UDZUMQUGNZBRMN-UHFFFAOYSA-N
SMILES CC(C)(CO)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4
Canonical SMILES CC(C)(CO)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4
Appearance Tan Solid
Melting Point 112-115˚C

Chemical Identity and Properties

Hydroxy Ebastine is a metabolite formed during the first-pass metabolism of Ebastine in the human body. This compound is chemically characterized as follows:

PropertyValue
CAS Number210686-41-2
Molecular FormulaC32H39NO3
Molecular Weight485.7
Chemical Name4-(Diphenylmethoxy)-1-[4-(hydroxydimethylmethyl)phenethyl]piperidine
SMILES NotationO=C(C1=CC=C(C(C)(C)CO)C=C1)CCCN(CC2)CCC2OC(C3=CC=CC=C3)C4=CC=CC=C4
SolubilitySoluble in chloroform

The chemical structure of Hydroxy Ebastine contains a hydroxyl group attached to the tert-butyl moiety of the Ebastine molecule, which significantly affects its pharmacokinetic properties and subsequent metabolism . This structural modification is critical for its biological activity and further transformation within the body.

Metabolic Pathway and Formation

Position in Ebastine Metabolism

Hydroxy Ebastine occupies a central position in the metabolic pathway of Ebastine. The metabolic transformation follows a specific sequence:

  • Ebastine (parent compound)

  • Hydroxy Ebastine (primary metabolite)

  • Carebastine (secondary metabolite)

Enzymatic Regulation of Metabolism

The formation and further metabolism of Hydroxy Ebastine are regulated by specific cytochrome P450 enzymes:

Metabolic ReactionPrimary EnzymeSecondary EnzymeRelative Activity
Ebastine → Hydroxy EbastineCYP2J2CYP3A4, CYP3A5CYP2J2: 22.5-fold higher than CYP3A4
Hydroxy Ebastine → CarebastineCYP2J2CYP3A4Shared contribution
Ebastine → DesalkylebastineCYP3A4CYP3A5CYP3A4 dominant
Hydroxy Ebastine → DesalkylebastineCYP3A4CYP3A5CYP3A4 dominant

The conversion of Ebastine to Hydroxy Ebastine is predominantly catalyzed by CYP2J2, with an activity of 0.45 μl/min/pmol P450, which is 22.5-fold higher than that of CYP3A4 and 7.5-fold higher than CYP3A5 . This enzyme specificity is significant for understanding drug interactions and pharmacokinetic variability among patients.

Pharmacokinetic Profile

Metabolic Stability

Research findings indicate that Hydroxy Ebastine possesses distinct pharmacokinetic properties compared to other metabolites in the pathway:

  • Intrinsic clearance (CLint) of Hydroxy Ebastine is significantly higher than both Ebastine and Carebastine

  • Carebastine demonstrates greater metabolic stability than both Ebastine and Hydroxy Ebastine

First-Pass Metabolism

Ebastine undergoes extensive first-pass metabolism in the liver, with Hydroxy Ebastine being formed rapidly after oral administration. This efficient conversion process contributes to the relatively low plasma concentrations of the parent compound and the predominance of metabolites in systemic circulation .

The metabolic conversion is so efficient that the pharmacological effects of Ebastine are primarily attributed to its metabolites rather than the parent compound itself.

Pharmacological Activity

Receptor Binding Properties

While specific binding data for Hydroxy Ebastine is limited, research on the Ebastine metabolic pathway indicates that Hydroxy Ebastine possesses significant H1-receptor binding affinity:

CompoundH1 Receptor Affinity (nM)
Ebastine48 ± 6
Carebastine27 ± 4
Hydroxy EbastineGood affinity (precise value not specified)

Hydroxy Ebastine has been identified as having "good H1 receptor affinity" along with another minor metabolite, diphenyl-norpyraline . This receptor binding is crucial for the antihistaminic effects observed after Ebastine administration.

Comparative Potency

  • Carebastine (formed from Hydroxy Ebastine) demonstrates higher potency in guinea pig models with an ED50 value of 80 μg/kg compared to the parent compound Ebastine (ED50 = 170 μg/kg)

  • The transformation from Hydroxy Ebastine to Carebastine is therefore considered an activation step in the metabolic pathway

This metabolic sequence explains why Ebastine maintains its antihistaminic effects despite rapid metabolism of the parent compound.

Clinical Significance

Role in Therapeutic Efficacy

The formation of Hydroxy Ebastine represents a critical step in achieving the therapeutic effects of Ebastine. Clinical studies analyzing Ebastine's efficacy in inhibiting histamine-induced responses have demonstrated:

  • Fast-dissolving tablet (FDT) formulations of Ebastine (10 mg) reduced histamine-induced wheal area by 44.6% after 5 days of treatment, compared to 17.9% for desloratadine (5 mg)

  • At higher doses (20 mg), Ebastine reduced wheal area by 55.8% compared to 26.8% for desloratadine

These clinical effects are achieved through the active metabolites including Hydroxy Ebastine and its subsequent product, Carebastine.

Pharmacokinetic Implications

The metabolic profile of Hydroxy Ebastine has important implications for clinical use:

  • Its rapid formation and subsequent metabolism contribute to the onset and duration of action

  • The involvement of specific CYP enzymes (particularly CYP2J2 and CYP3A4) may lead to potential drug interactions when Ebastine is co-administered with inhibitors or inducers of these enzymes

  • The metabolic pathway explains why Ebastine maintains efficacy despite low plasma levels of the parent compound

Understanding this metabolic process is essential for optimizing dosing regimens and anticipating potential drug interactions.

Analytical Considerations in Research

For laboratory research involving Hydroxy Ebastine, specific handling procedures are recommended:

  • Sample solutions are typically provided at 25 μL, 10mM concentration

  • Proper solvent selection is crucial for preparing stock solutions based on solubility properties

  • Avoiding repeated freezing and thawing is important to maintain compound stability

  • For shipment, evaluation samples should be transported with blue ice

These considerations ensure accurate and reproducible results in experimental settings when working with this compound.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator